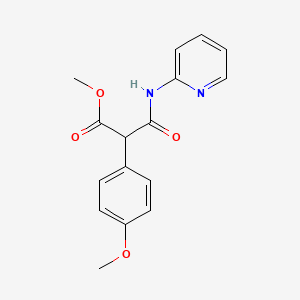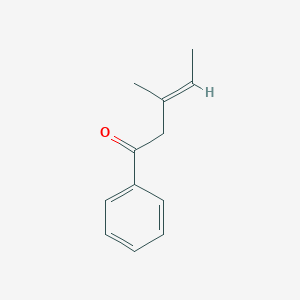
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features an amino acid backbone with an imidazole ring substituted with a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the formation of the imidazole ring and subsequent substitution with a hydroxypropyl group. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution reactions can introduce various functional groups to the amino or hydroxy positions.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The hydroxypropyl group may enhance solubility and facilitate transport across cell membranes. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the hydroxypropyl group.
Proline: Another amino acid with a cyclic structure, but with different functional groups.
Imidazole: The core structure of the compound, which can be substituted with various groups to yield different properties.
Uniqueness
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is unique due to the combination of its amino acid backbone, imidazole ring, and hydroxypropyl substitution
Propiedades
Número CAS |
82602-75-3 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
Clave InChI |
GKPWABJGBGSNFW-XDKWHASVSA-N |
SMILES isomérico |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


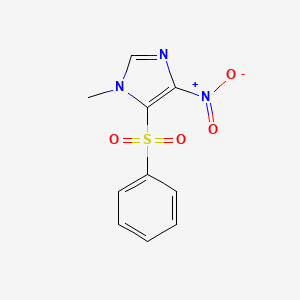

![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
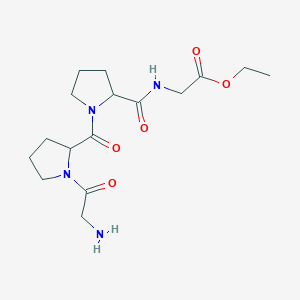
![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)


![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
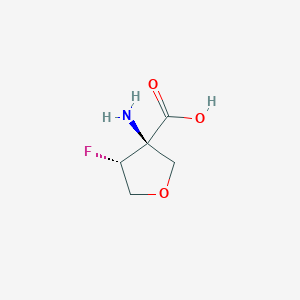

![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)

